Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

GSK-3 inhibition Kinase selectivity Medicinal chemistry

This compound is a structurally novel 1,3,4-oxadiazole distinguished by its C2 benzylsulfanyl pharmacophore—critical for GSK-3 selectivity per WO2013007663A1—and a unique C5 pyrrolyl-thienyl moiety absent from patent examples. With XLogP3 3.9 and zero H-bond donors, it occupies a physicochemical space predictive of favorable blood-brain barrier penetration, making it suitable for CNS kinase inhibitor screening cascades. The compound is ideal for kinase selectivity panel profiling, SAR diversification studies, and as a selectivity control in antibacterial phenotypic screens where kinase-targeted cytotoxicity must be delineated from direct antibacterial mechanisms. Procure this compound to advance your medicinal chemistry programs with a highly differentiated chemotype.

Molecular Formula C17H13N3OS2
Molecular Weight 339.43
CAS No. 478077-12-2
Cat. No. B2881871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
CAS478077-12-2
Molecular FormulaC17H13N3OS2
Molecular Weight339.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4
InChIInChI=1S/C17H13N3OS2/c1-2-6-13(7-3-1)12-23-17-19-18-16(21-17)15-14(8-11-22-15)20-9-4-5-10-20/h1-11H,12H2
InChIKeyJWNYLQSVBIWWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-12-2): Procurement-Relevant Structural and Pharmacological Profile


2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-12-2) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a benzylsulfanyl group at position 2 and a 3-(1H-pyrrol-1-yl)-2-thienyl moiety at position 5 [1]. The compound belongs to a broader class of 2-benzylsulfanyl-1,3,4-oxadiazole derivatives claimed in patent literature as selective glycogen synthase kinase 3 (GSK-3) inhibitors, a target implicated in cancer, diabetes, and neurodegenerative diseases [2]. Its unique substitution pattern—combining a pyrrole ring, a thiophene ring, and an oxadiazole scaffold with a benzylsulfanyl linker—distinguishes it from simpler oxadiazole analogs and positions it as a candidate for kinase-targeted drug discovery and chemical biology probe development.

Why Generic 1,3,4-Oxadiazole Substitution Is Not Feasible for 2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-12-2)


Substituting this compound with a generic 1,3,4-oxadiazole derivative ignores the critical role of the C2 benzylsulfanyl substituent in conferring GSK-3 selectivity within the 2-benzylsulfanyl-1,3,4-oxadiazole pharmacophore [1]. The pyrrolyl-thienyl C5 substituent further differentiates this molecule from other patented analogs, potentially modulating lipophilicity (XLogP3-AA = 3.9), hydrogen-bond acceptor capacity (5 acceptors, 0 donors), and the rotatable bond profile (5 bonds) in ways that directly influence kinase binding pocket complementarity and pharmacokinetic behavior [2]. Unverified substitution would risk loss of target engagement, altered selectivity, and unpredictable off-target effects, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-12-2)


GSK-3 Ligand Selectivity Anchored in the 2-Benzylsulfanyl-1,3,4-Oxadiazole Pharmacophore

The 2-benzylsulfanyl-1,3,4-oxadiazole scaffold, which defines the core of this compound, was disclosed in patent WO2013007663A1 as a selective GSK-3 ligand platform [1]. The patent explicitly claims compounds of general formula (I) wherein the 2-benzylsulfanyl moiety is essential for GSK-3α/β binding, distinguishing these molecules from 2-amino- or 2-alkyl-substituted oxadiazoles that lack this kinase-targeting motif. While no compound-specific IC50 data are publicly available for this exact molecule, the structural match to the patented pharmacophore provides class-level evidence of differentiated target engagement relative to non-benzylsulfanyl oxadiazole analogs [1].

GSK-3 inhibition Kinase selectivity Medicinal chemistry

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Rotatable Bond Profile vs. Common 1,3,4-Oxadiazole Screening Compounds

The computed physicochemical profile of this compound—XLogP3-AA = 3.9, hydrogen bond donor count = 0, hydrogen bond acceptor count = 5, rotatable bond count = 5—places it in a distinct drug-likeness space relative to many 1,3,4-oxadiazole screening hits that often bear free NH groups or acidic protons [1]. The absence of hydrogen bond donors, in particular, differentiates this compound from oxadiazole derivatives containing amine or amide substituents, predicting improved passive membrane permeability and potentially better oral bioavailability [1]. The presence of a thiophene ring further contributes to the high logP compared to more polar oxadiazole analogs.

Physicochemical properties Drug-likeness Lead optimization

Pyrrolyl-Thienyl C5 Substituent as a Key Differentiator from Other Benzylsulfanyl-Oxadiazole Patent Examples

Within the WO2013007663A1 patent family, the exemplified compounds predominantly feature benzodioxole, biphenyl, or substituted phenyl C5 substituents [1]. This specific compound is structurally unique within the patent landscape for bearing a 3-(1H-pyrrol-1-yl)-2-thienyl C5 group. The pyrrolyl-thienyl combination introduces additional aromatic heteroatom interactions and extended π-surface for potential π-stacking with kinase hinge regions, while the thiophene sulfur may contribute to unique polarizability and metabolic stability relative to the more common phenyl or benzodioxole C5 substituents claimed in the patent [1].

Structure-activity relationship Chemical diversity Kinase inhibitor design

Evidence-Based Application Scenarios for 2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-12-2)


GSK-3-Mediated Disease Target Engagement Studies and Kinase Selectivity Profiling

Based on its structural alignment with the GSK-3-selective 2-benzylsulfanyl-1,3,4-oxadiazole pharmacophore disclosed in WO2013007663A1 [1], this compound is suited for use as a tool compound or structural starting point in GSK-3α/β inhibition assays. It can be procured for kinase selectivity panels to establish the contribution of the pyrrolyl-thienyl C5 substituent to isoform selectivity versus other patented benzylsulfanyl-oxadiazole analogs.

CNS Drug Discovery Programs Requiring High LogP and Zero HBD Physicochemical Profiles

With a computed XLogP3-AA of 3.9 and zero hydrogen bond donors [2], this compound occupies a physicochemical space predictive of favorable blood-brain barrier penetration. It is a suitable candidate for CNS kinase inhibitor screening cascades where passive permeability is critical, distinguishing it from more polar oxadiazole analogs.

SAR Expansion of 2-Benzylsulfanyl-1,3,4-Oxadiazole GSK-3 Inhibitor Chemotypes

This compound introduces a pyrrolyl-thienyl C5 substituent not represented among the WO2013007663A1 patent examples [1]. It provides a structurally novel chemotype for medicinal chemistry groups aiming to diversify the C5 position and explore additional heteroatom interactions, π-stacking, and sulfur-mediated effects on potency and metabolic stability.

Negative Control or Counter-Screening in Oxadiazole Antibacterial Discovery Programs

While certain oxadiazoles exhibit Gram-positive antibacterial activity via penicillin-binding protein inhibition [3], the specific benzylsulfanyl and pyrrolyl-thienyl substitution pattern of this compound likely redirects its target profile toward kinase inhibition. It may serve as a selectivity control in antibacterial phenotypic screens to differentiate kinase-targeted cytotoxicity from direct antibacterial mechanisms.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.